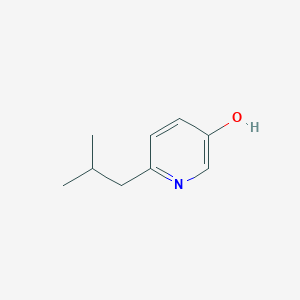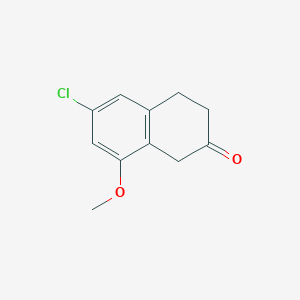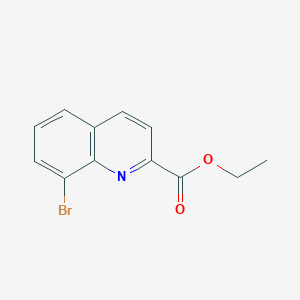![molecular formula C6H3IN2S B13669507 7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
7-Iodothieno[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an iodine atom at the 7th position of the thieno[3,2-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodothieno[3,2-d]pyrimidine typically involves the iodination of thieno[3,2-d]pyrimidine derivatives. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The starting material, thieno[3,2-d]pyrimidine, is dissolved in the solvent, and NIS is added slowly to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
7-Iodothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in organic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
7-Iodothieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. .
Chemical Biology: It is used as a building block for the synthesis of biologically active molecules and as a probe for studying biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
作用机制
The mechanism of action of 7-Iodothieno[3,2-d]pyrimidine depends on its specific application. For example, as an antiviral agent, it inhibits the activity of HIV-1 reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication . In anticancer applications, the compound may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine: The parent compound without the iodine substitution.
Thieno[2,3-d]pyrimidine: A structural isomer with the sulfur and nitrogen atoms in different positions.
Thieno[3,4-d]pyrimidine: Another isomer with a different arrangement of the heteroatoms.
Uniqueness
7-Iodothieno[3,2-d]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can serve as a handle for further functionalization, making the compound a versatile intermediate in organic synthesis .
属性
分子式 |
C6H3IN2S |
|---|---|
分子量 |
262.07 g/mol |
IUPAC 名称 |
7-iodothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H |
InChI 键 |
YFWJVGCNMZRLEV-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC=N1)C(=CS2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


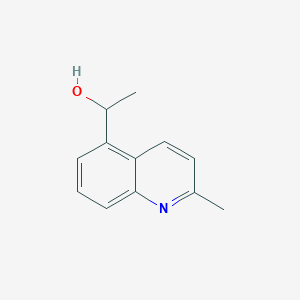
![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
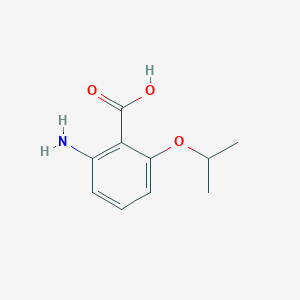
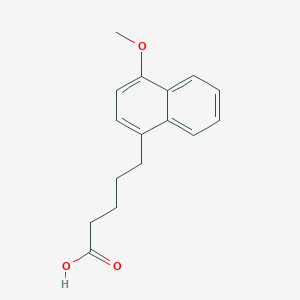
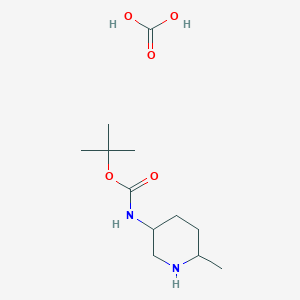
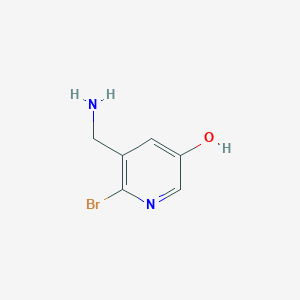
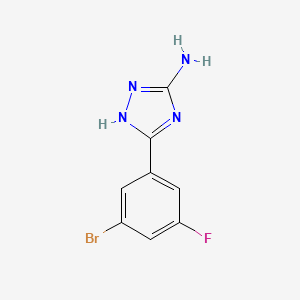
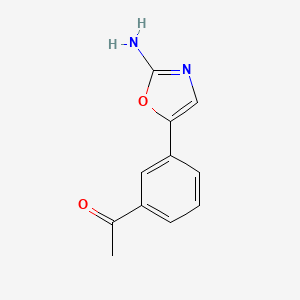
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
